Cas no 2154547-12-1 (3-Chloro-4-(2-nitroethenyl)pyridine)

3-Chloro-4-(2-nitroethenyl)pyridine 化学的及び物理的性質
名前と識別子
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- EN300-1672408
- 3-chloro-4-(2-nitroethenyl)pyridine
- 2154547-12-1
- 3-Chloro-4-(2-nitroethenyl)pyridine
-
- インチ: 1S/C7H5ClN2O2/c8-7-5-9-3-1-6(7)2-4-10(11)12/h1-5H/b4-2+
- InChIKey: OTGGCRZOYCNOTB-DUXPYHPUSA-N
- SMILES: ClC1C=NC=CC=1/C=C/[N+](=O)[O-]
計算された属性
- 精确分子量: 184.0039551g/mol
- 同位素质量: 184.0039551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- XLogP3: 1.7
3-Chloro-4-(2-nitroethenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1672408-10.0g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1672408-2.5g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 2.5g |
$1931.0 | 2023-06-04 | ||
Enamine | EN300-1672408-0.5g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 0.5g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1672408-0.05g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 0.05g |
$827.0 | 2023-06-04 | ||
Enamine | EN300-1672408-5.0g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1672408-1.0g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1672408-0.1g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 0.1g |
$867.0 | 2023-06-04 | ||
Enamine | EN300-1672408-0.25g |
3-chloro-4-(2-nitroethenyl)pyridine |
2154547-12-1 | 0.25g |
$906.0 | 2023-06-04 |
3-Chloro-4-(2-nitroethenyl)pyridine 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
3-Chloro-4-(2-nitroethenyl)pyridineに関する追加情報
Comprehensive Overview of 3-Chloro-4-(2-nitroethenyl)pyridine (CAS No. 2154547-12-1): Properties, Applications, and Research Insights
3-Chloro-4-(2-nitroethenyl)pyridine (CAS No. 2154547-12-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitropyridine derivative combines a chloro-substituted pyridine core with a nitroethenyl functional group, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.
The compound's molecular structure (C7H5ClN2O2) features a pyridine ring with strategic substitutions that enhance its electronic properties. The 3-chloro position influences aromatic electrophilic substitution patterns, while the 2-nitroethenyl group at the 4-position introduces conjugation effects valuable for fluorescence labeling studies. Recent publications highlight its utility in click chemistry reactions and as a precursor for heterocyclic expansion in medicinal chemistry projects.
In material science, 3-Chloro-4-(2-nitroethenyl)pyridine demonstrates promise for designing organic semiconductors due to its electron-withdrawing characteristics. The nitrovinyl moiety facilitates charge transport in thin-film applications, aligning with the growing demand for flexible electronics components. Computational studies suggest its derivatives could improve OLED efficiency by optimizing electron injection layers.
Analytical characterization of CAS No. 2154547-12-1 typically involves HPLC purification (>98% purity) and confirmation via NMR spectroscopy (1H, 13C) and mass spectrometry. The compound exhibits stability under inert atmospheres but requires protection from prolonged light exposure due to the photosensitive nitro group. Storage recommendations include amber vials at -20°C for long-term preservation.
Current research trends explore 3-Chloro-4-(2-nitroethenyl)pyridine derivatives for bioconjugation applications. The nitroethenyl group's Michael acceptor capability enables covalent bonding with thiol-containing biomolecules, useful for developing proteomics probes. This aligns with the rising interest in targeted protein degradation strategies and chemical biology tools.
Environmental and safety studies indicate that proper handling of 2154547-12-1 requires standard organic chemistry precautions. While not classified as highly hazardous, researchers should employ fume hoods and nitrile gloves due to potential skin irritation risks. The compound's biodegradation profile is currently under investigation as part of green chemistry initiatives in synthetic laboratories.
The commercial availability of 3-Chloro-4-(2-nitroethenyl)pyridine has expanded through specialized fine chemical suppliers, with pricing reflecting its high purity requirements. Recent patents highlight its incorporation into crop protection formulations, particularly as an intermediate for pesticide resistance management compounds. This application addresses global concerns about sustainable agriculture practices.
Future directions for CAS No. 2154547-12-1 research include exploring its catalytic applications in cross-coupling reactions and investigating its photophysical properties for bioimaging applications. The compound's modular structure allows for systematic modifications to optimize solubility parameters and biological activity, making it a valuable asset for combinatorial chemistry approaches.
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